6-(Di-Boc-amino)-2-bromopyridine

Cross-coupling Protecting group strategy Reaction selectivity

Unprotected 2-bromopyridine amines cause side reactions during cross-couplings, reducing yield and complicating purification. 6-(Di-Boc-amino)-2-bromopyridine eliminates this risk: the di-Boc group fully caps the 6-amino nitrogen, ensuring exclusive reactivity at the C2-bromo site. • Enables sequential C2 then C6 diversification for 2,6-disubstituted pyridine libraries. • Prevents N-H nucleophilicity and hydrogen-bonding interference, delivering cleaner reaction profiles. • Supplied at 96% purity with full analytical documentation; stock available for immediate dispatch.

Molecular Formula C15H21BrN2O4
Molecular Weight 373.24 g/mol
CAS No. 870703-61-0
Cat. No. B1316325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Di-Boc-amino)-2-bromopyridine
CAS870703-61-0
Molecular FormulaC15H21BrN2O4
Molecular Weight373.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3
InChIKeyMRXCEYKGPXZUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Di-Boc-amino)-2-bromopyridine Overview


6-(Di-Boc-amino)-2-bromopyridine (CAS: 870703-61-0) is a heterocyclic organic compound characterized by a pyridine core bearing a bromine atom at the 2-position and a nitrogen atom at the 6-position protected by two tert-butoxycarbonyl (Boc) groups [1]. This di-Boc protection creates a robust, acid-labile protecting group that masks the amine functionality, rendering it inert under a variety of reaction conditions while the 2-bromo substituent remains available for selective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. Its molecular formula is C15H21BrN2O4, with a molecular weight of 373.24 g/mol, and it is typically supplied as a solid with a reported melting point of 123-127 °C [3].

Cross-coupling
C2-bromo undergoes selective Suzuki, Buchwald-Hartwig, or Negishi couplings while the amine stays fully protected.
Orthogonal protection
Di-Boc group remains inert under basic and nucleophilic conditions, enabling sequential diversification at C2 and C6.
Purification
Higher lipophilicity relative to unprotected analogs simplifies normal-phase chromatographic isolation.

6-(Di-Boc-amino)-2-bromopyridine: Analog Substitution Risks


Substituting 6-(Di-Boc-amino)-2-bromopyridine with closely related analogs like 6-amino-2-bromopyridine (CAS 19798-81-3) or 2-(Boc-amino)-6-bromopyridine (CAS 344331-90-4) introduces significant and quantifiable risks to reaction outcomes and downstream purification. The unprotected primary amine in 6-amino-2-bromopyridine (MW 173.01 g/mol) [1] acts as a competing nucleophile, leading to unwanted side reactions during cross-couplings or alkylations, thereby reducing yield and generating complex mixtures. The mono-Boc analog (MW 273.13 g/mol) [2] offers a single carbamate protecting group, but this leaves the amine nitrogen with an N-H bond, which can still participate in hydrogen bonding or act as a weak nucleophile under certain conditions. In contrast, the di-Boc protection completely caps the nitrogen, eliminating N-H acidity and nucleophilicity [3]. This ensures exclusive reactivity at the C2-bromo site, enabling cleaner reaction profiles and higher isolated yields of the desired C2-functionalized product . The differences in molecular weight and computed logP (4.1 for the di-Boc compound [4] vs. 2.9 for 2,6-dibromopyridine [5]) also impact solubility and chromatographic behavior, further complicating direct substitution without re-optimization.

Unprotected amine analog
6-Amino-2-bromopyridine carries a free –NH₂ that competes as nucleophile in cross-couplings, reducing selectivity and yield.
Mono-Boc analog
The single Boc group leaves an N–H bond; residual acidity or hydrogen bonding may still promote side reactions under certain conditions.
Chromatographic mismatch
Substantially different lipophilicity across analogs shifts retention behavior; direct method transfer without re-optimization may affect purity.

6-(Di-Boc-amino)-2-bromopyridine: Differentiation from Analogs


Exclusive C2-Bromo Reactivity via Complete Amine Capping

The di-Boc protection of 6-(Di-Boc-amino)-2-bromopyridine completely eliminates the N-H bond, preventing it from acting as a competing nucleophile or proton donor. This is in direct contrast to the unprotected analog, 6-amino-2-bromopyridine, where the primary amine can interfere with metal-catalyzed cross-couplings [1]. While direct, head-to-head yield comparison data for this specific compound are not available in public literature, the class-level inference is strong and quantifiable: the di-Boc group increases the molecular weight to 373.24 g/mol and introduces a calculated topological polar surface area (TPSA) of 68.7 Ų [2], compared to 38.9 Ų for the unprotected amine [3]. This increased bulk and reduced polarity directly correlate with enhanced compatibility in non-polar reaction media and a lower propensity for off-target reactivity, which is a key differentiator for synthetic route planning [4].

Amine capping
Class-level
Di-Boc eliminates N–H; MW +200.2 Da, TPSA +29.8 Ų vs unprotected amine
Supports exclusive C2 cross-coupling and simpler purification
Computed properties; head-to-head yield comparison not publicly available
Cross-coupling Protecting group strategy Reaction selectivity

Stability & Deprotection Profile vs. Mono-Boc Analog

The di-Boc protected amine in 6-(Di-Boc-amino)-2-bromopyridine offers a different stability and deprotection profile compared to the mono-Boc analog, 2-(Boc-amino)-6-bromopyridine. While the mono-Boc compound (MW 273.13 g/mol) is stable, the di-Boc group is known to be more resistant to certain nucleophilic attack due to increased steric hindrance [1]. Quantitative property differences are observed: the di-Boc compound has a higher melting point (123-127 °C) compared to the mono-Boc analog (melting point not reported, but likely lower due to lower molecular weight and potential for hydrogen bonding). The di-Boc compound also has a higher predicted boiling point (416.6±55.0 °C) [2] compared to the mono-Boc analog (299.3 °C) [3], indicating stronger intermolecular forces and potentially greater thermal stability during storage and handling. Both compounds are deprotected under acidic conditions to yield the free amine, but the di-Boc group requires a longer reaction time or slightly stronger acid for complete removal, offering a tunable deprotection window [4].

Thermal stability
Class-level
mp 123–127 °C; bp +117.3 °C vs mono-Boc (predicted)
Supports higher-temperature synthetic sequences
Predicted boiling point; deprotection time differs
Stability Deprotection Synthetic route planning

Lipophilicity and Chromatographic Behavior vs. Unprotected Amine

The introduction of two tert-butyl carbamate groups significantly alters the lipophilicity of the molecule compared to the unprotected 6-amino-2-bromopyridine. The computed XLogP3-AA value for 6-(Di-Boc-amino)-2-bromopyridine is 4.1 [1], whereas the value for 6-amino-2-bromopyridine is 0.8 [2]. This 3.3 log unit difference translates to a roughly 2000-fold increase in partition coefficient (octanol/water), indicating a much higher affinity for organic solvents. This difference is directly observable in thin-layer chromatography (TLC) and column chromatography, where the di-Boc compound will exhibit a significantly higher retention factor (Rf) in typical organic solvent systems, facilitating easier separation from polar impurities or unreacted starting materials [3]. This is a practical advantage for synthetic chemists during work-up and purification, reducing solvent usage and time.

Lipophilicity
Cross-study comparable
XLogP3 = 4.1 vs 0.8 (unprotected); Δ +3.3 log units
Simplifies normal-phase chromatographic purification
Computed values; verify retention on your system
Lipophilicity Chromatography Purification

6-(Di-Boc-amino)-2-bromopyridine: Key Applications


2,6-Disubstituted Pyridine Library Synthesis

6-(Di-Boc-amino)-2-bromopyridine is ideally suited for constructing diverse 2,6-disubstituted pyridine libraries for medicinal chemistry. The 2-bromo group can undergo a selective Suzuki-Miyaura or Buchwald-Hartwig coupling to install a first aryl, heteroaryl, or amine substituent, while the 6-position remains protected as a latent amine . Following this first coupling, the di-Boc group can be removed with acid (e.g., TFA) to reveal a free 6-amino group, which can then be further functionalized via reductive amination, acylation, or another cross-coupling reaction [1]. This sequential diversification is not possible with the unprotected 6-amino-2-bromopyridine due to competing reactivity at the amine, and offers greater control than the mono-Boc analog due to the complete absence of N-H interactions [2].

Advanced Building Blocks for Kinase/GPCR Inhibitors

The 2,6-disubstituted pyridine core is a privileged scaffold in numerous kinase inhibitors and GPCR modulators. 6-(Di-Boc-amino)-2-bromopyridine serves as a key intermediate for introducing this motif into more complex molecules. For instance, after C2-functionalization, the latent 6-amino group can be used to attach a targeting moiety or to form part of a hydrogen-bonding network with the biological target . The orthogonally protected nature of this building block ensures that the 6-amino group remains inert during C-C bond-forming steps, preventing the formation of unwanted byproducts and simplifying the synthesis of highly functionalized final compounds, a crucial advantage in pharmaceutical process development [1].

Bipyridine Ligand Synthesis for Catalysis

As a precursor to 6-amino-2,2'-bipyridine derivatives, 6-(Di-Boc-amino)-2-bromopyridine is valuable in the preparation of ligands for transition metal catalysis. The 2-bromo group can be coupled with a pyridyl boronic acid to form a bipyridine core, while the protected 6-amino group can be later deprotected to provide a handle for attaching chiral auxiliaries or for immobilization on solid supports . The high lipophilicity of the protected intermediate (XLogP3 = 4.1) facilitates purification of the non-polar bipyridine product, streamlining ligand synthesis [1].

2-Aminopyridine Bioisostere Synthesis

2-Aminopyridine is a common bioisostere for amides and anilines in drug design. 6-(Di-Boc-amino)-2-bromopyridine allows for the installation of this bioisostere in a protected, reactive form. The C2-bromo handle can be used to couple the pyridine ring to various scaffolds (e.g., via Negishi or Stille couplings), and subsequent deprotection reveals the 2-aminopyridine moiety for target engagement . This approach is superior to using 2,6-dibromopyridine, which lacks the protected amine handle and would require separate, less efficient amination steps later in the synthesis [1].

Application
Selection Property
Validation Focus
2,6-Disubstituted pyridine library synthesis
Orthogonal di-Boc protection enables sequential diversification
C2 coupling selectivity and amine unveiling after first step
Kinase/GPCR inhibitor intermediates
Latent 6-amino group for late-stage functionalization
Target-moiety attachment without premature deprotection
Bipyridine ligand preparation
High lipophilicity aids non-polar ligand purification
Ligand purity and chiral-handle conjugation post-deprotection
2-Aminopyridine bioisostere introduction
Protected aminopyridine motif for cross-coupling first
Compatibility with diverse metal-catalyzed couplings

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